molecular formula C22H35NO3 B042405 1-(4-(4-(tert-Butyl)phenyl)-4-hydroxybutyl)-4-piperidinecarboxylic Acid Ethyl Ester CAS No. 100499-85-2

1-(4-(4-(tert-Butyl)phenyl)-4-hydroxybutyl)-4-piperidinecarboxylic Acid Ethyl Ester

Cat. No.: B042405
CAS No.: 100499-85-2
M. Wt: 361.5 g/mol
InChI Key: QEAAPQXURBSWHU-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butylphenyl group and a hydroxybutyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butylphenyl group and the hydroxybutyl group. The final step involves esterification to form the ethyl ester.

    Preparation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of tert-Butylphenyl Group: This step involves the reaction of the piperidine ring with a tert-butylphenyl halide under basic conditions to form the desired substitution.

    Introduction of Hydroxybutyl Group: The hydroxybutyl group can be introduced through a nucleophilic substitution reaction using a suitable hydroxybutyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted tert-butylphenyl derivatives.

Comparison with Similar Compounds

Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and biological activities

Properties

IUPAC Name

ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO3/c1-5-26-21(25)18-12-15-23(16-13-18)14-6-7-20(24)17-8-10-19(11-9-17)22(2,3)4/h8-11,18,20,24H,5-7,12-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAAPQXURBSWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCC(C2=CC=C(C=C2)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100499-85-2
Record name Ethyl 1-(4-(4-(1,1-dimethylethyl)phenyl)-4-hydroxybutyl)piperidine-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100499852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 1-(4-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-HYDROXYBUTYL)PIPERIDINE-4-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN6VVX638B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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